molecular formula C11H12N2O3 B13661128 5,7-Dimethoxy-2-methylquinazolin-4(3H)-one

5,7-Dimethoxy-2-methylquinazolin-4(3H)-one

Cat. No.: B13661128
M. Wt: 220.22 g/mol
InChI Key: RDQRHNOENLNYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethoxy-2-methylquinazolin-4(3H)-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its two methoxy groups at positions 5 and 7, and a methyl group at position 2 on the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted anthranilic acid and a suitable aldehyde or ketone.

    Cyclization: The key step involves the cyclization of the intermediate to form the quinazolinone core. This is usually achieved through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2-methylquinazolin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the quinazolinone core.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: Substitution reactions often require catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-methylquinazolin-4(3H)-one involves:

    Molecular Targets: The compound targets specific enzymes and receptors in biological systems.

    Pathways Involved: It modulates various biochemical pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethoxyquinazolin-4(3H)-one: Lacks the methyl group at position 2.

    2-Methylquinazolin-4(3H)-one: Lacks the methoxy groups at positions 5 and 7.

    Quinazolin-4(3H)-one: The parent compound without any substitutions.

Uniqueness

5,7-Dimethoxy-2-methylquinazolin-4(3H)-one is unique due to the presence of both methoxy groups and the methyl group, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5,7-dimethoxy-2-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C11H12N2O3/c1-6-12-8-4-7(15-2)5-9(16-3)10(8)11(14)13-6/h4-5H,1-3H3,(H,12,13,14)

InChI Key

RDQRHNOENLNYNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC(=C2)OC)OC)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.